molecular formula C10H19ClN2O B7929937 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide

Cat. No.: B7929937
M. Wt: 218.72 g/mol
InChI Key: DYNIIJADAYVQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, an ethyl group, and a pyrrolidinylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The synthesis begins with the formation of the pyrrolidine ring through a cyclization reaction involving a suitable precursor such as 1-methyl-2-pyrrolidinone.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers, nitriles, or other substituted derivatives.

Scientific Research Applications

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-ethylacetamide: Lacks the pyrrolidinylmethyl group, resulting in different chemical properties and applications.

    N-Ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide:

Uniqueness

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide is unique due to the presence of both the chloro group and the pyrrolidinylmethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O/c1-3-13(10(14)7-11)8-9-5-4-6-12(9)2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNIIJADAYVQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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